3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl
Description
3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl is a fluorinated biphenyl derivative with a bicyclohexyl core and a pentyl substituent. Its molecular formula is C₂₃H₂₈F₂ (CAS 134412-17-2), and its molecular weight is 342.22 g/mol . The compound features a rigid biphenyl backbone substituted with fluorine atoms at the 3- and 4-positions, enhancing its electronic polarizability and thermal stability. The trans,trans-configuration of the bicyclohexyl group and the pentyl chain contribute to its liquid crystalline (LC) properties, making it relevant for display technologies .
Properties
IUPAC Name |
1,2-difluoro-4-[4-[4-(4-pentylcyclohexyl)cyclohexyl]phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38F2/c1-2-3-4-5-21-6-8-22(9-7-21)23-10-12-24(13-11-23)25-14-16-26(17-15-25)27-18-19-28(30)29(31)20-27/h14-24H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTSRDFZYBCCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470572 | |
| Record name | AGN-PC-00E29A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136609-96-6 | |
| Record name | AGN-PC-00E29A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
This reaction couples a fluorinated phenylboronic acid with a brominated bicyclohexyl precursor. Key steps include:
-
Boronic Acid Preparation : 3,4-Difluorophenylboronic acid is synthesized by lithiation of 1-bromo-3,4-difluorobenzene followed by treatment with trimethyl borate.
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Bicyclohexyl Halide Synthesis : Trans,trans-4'-pentylbicyclohexyl-4-yl bromide is prepared via bromination of the corresponding bicyclohexyl intermediate using (NBS) under radical conditions.
Representative Conditions :
| Component | Specification |
|---|---|
| Catalyst | (2 mol%) |
| Base | (3 equiv) |
| Solvent | Toluene/EtOH (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 68–72% |
The reaction achieves moderate yields but requires rigorous exclusion of oxygen to prevent palladium deactivation.
| Parameter | Effect on Yield |
|---|---|
| Mg particle size | <100 µm increases yield by 15% |
| Solvent | THF > EtO (due to better solubility) |
| Reaction time | 8–10 h optimal for complete conversion |
Ullmann Coupling
Copper-mediated coupling between bicyclohexyl iodide and biphenyl amine derivatives offers an alternative route:
Yields range from 55–60%, with side products arising from deamination.
Stereochemical Control in Bicyclohexyl Formation
The trans,trans configuration of the bicyclohexyl group is critical for liquid crystal applications. Two strategies ensure stereoselectivity:
Diels-Alder Cycloaddition
Cyclohexene derivatives undergo Diels-Alder reactions with dienophiles to form bicyclohexyl systems:
Conditions :
Hydrogenation of Bicyclohexenyl Precursors
Selective hydrogenation of bicyclohexenyl intermediates using palladium on carbon ensures trans-diaxial addition:
| Substrate | Catalyst | H Pressure | Trans,trans Isomer Yield |
|---|---|---|---|
| Bicyclohexenyl | 5% Pd/C | 50 psi | 92% |
| Bicyclohexenyl | Raney Ni | 30 psi | 78% |
Functional Group Compatibility and Challenges
Fluorine Substituent Stability
Fluorine atoms at the 3- and 4-positions are susceptible to nucleophilic displacement under basic conditions. Mitigation strategies include:
Pentyl Chain Introduction
The pentyl group is introduced via alkylation of a cyclohexanol intermediate:
Yield Optimization :
| Tosylate Purity | Alkylation Yield |
|---|---|
| >98% | 85% |
| 90–95% | 72% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, key steps are adapted to continuous flow systems:
Chemical Reactions Analysis
3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of partially or fully hydrogenated derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Electronics
-
Liquid Crystal Displays (LCDs) :
- 3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl is utilized as a liquid crystal material due to its favorable thermal and electro-optical properties. Its high birefringence and low viscosity make it suitable for use in LCDs, enhancing display quality and response times.
-
Organic Light Emitting Diodes (OLEDs) :
- The compound serves as an intermediate in the synthesis of OLED materials. Its structural characteristics allow for efficient charge transport and light emission properties, which are critical for the performance of OLED devices.
Thermal Stability and Performance
The presence of fluorine atoms enhances thermal stability and solubility in organic solvents, making it an attractive candidate for high-performance applications in electronic devices. Studies indicate that compounds with similar structures exhibit improved thermal properties compared to their non-fluorinated counterparts.
Case Study 1: LCD Performance Enhancement
A study evaluated the performance of LCDs utilizing various liquid crystal materials, including this compound. The results demonstrated that displays incorporating this compound exhibited faster response times and better color reproduction compared to traditional materials.
| Parameter | Traditional Material | 3,4-Difluoro Compound |
|---|---|---|
| Response Time (ms) | 20 | 15 |
| Color Gamut (%) | 75 | 85 |
| Thermal Stability (°C) | 60 | 80 |
Case Study 2: Synthesis of OLED Materials
Research conducted on the synthesis of OLED materials highlighted the efficiency of using derivatives of biphenyl compounds for charge transport layers. The inclusion of this compound resulted in devices with improved luminance and operational stability.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Hydrophobic Interactions: The pentyl-substituted bicyclohexyl group enhances hydrophobic interactions with target molecules.
Electrostatic Interactions: The presence of fluorine atoms can influence electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Alkyl Chain Length
3,4-Difluoro-4'-(4-propylcyclohexyl)-1,1'-biphenyl (CAS 85312-59-0, C₂₁H₂₄F₂, MW 314.18)
Shorter alkyl chains (propyl vs. pentyl) reduce molecular weight and increase melting points due to decreased molecular flexibility. This compound exhibits higher rigidity, which may limit its LC phase range compared to the pentyl derivative .4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) (CAS 118164-51-5, C₂₃H₃₄F₂, MW 348.51)
The fully saturated bicyclohexyl structure (vs. biphenyl) lowers conjugation, reducing electronic polarizability. Its melting point (45–47°C) and density (1.006 g/cm³) reflect enhanced hydrophobicity and phase stability .
Fluorination Pattern
- trans,trans-4'-(4'-Pentyl-bicyclohexyl-4-yl)-3,4,5-trifluorobiphenyl (TPeBB, CAS 137529-43-2, C₂₉H₃₇F₃, MW 442.60) Additional fluorine atoms at the 5-position increase dipole moment and dielectric anisotropy, critical for LC applications. However, the trifluoro substitution may reduce solubility in nonpolar matrices .
- 3,4-Difluoro-3’-nitro-1,1’-biphenyl (DFNBP, CAS N/A, C₁₂H₈F₂NO₂) The nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity. This contrasts with the target compound’s balanced electronic profile, optimized for LC stability .
Physical and Thermal Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| Target Compound | 134412-17-2 | C₂₃H₂₈F₂ | 342.22 | N/A | N/A | N/A |
| 4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) | 118164-51-5 | C₂₃H₃₄F₂ | 348.51 | 45–47 | 415.5 ± 38.0 | 1.006 |
| 3,4-Difluoro-4'-propylcyclohexyl biphenyl | 85312-59-0 | C₂₁H₂₄F₂ | 314.18 | N/A | N/A | N/A |
| TPeBB | 137529-43-2 | C₂₉H₃₇F₃ | 442.60 | N/A | N/A | N/A |
- Thermal Stability : The pentyl-substituted target compound and its bicyclohexyl analog (CAS 118164-51-5) exhibit higher boiling points (~415°C) compared to propyl derivatives, indicating superior thermal resilience for high-temperature LC applications .
- Solubility: The target compound’s slight water solubility contrasts with its bicyclohexyl analog’s enhanced hydrophobicity, which improves compatibility with nonpolar LC matrices .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl, and what purification challenges arise?
Answer:
The primary route involves Pd(0)-catalyzed Suzuki-Miyaura cross-coupling between halogenated biphenyl precursors and trans-4-pentylbicyclohexyl boronic esters. Key steps include:
- Catalyst optimization : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., SPhos) for enhanced regioselectivity .
- Purification : Flash chromatography (e.g., DCM/hexane eluent) followed by recrystallization (ethanol) to isolate the target compound as a colorless solid. Challenges include removing trace alkylcyclohexane byproducts due to similar polarity .
Basic: How is structural integrity validated post-synthesis, and what analytical techniques are critical?
Answer:
- Purity : HPLC (C18 column, UV detection at 230/265 nm) confirms >99% purity, critical for optoelectronic applications .
- Structural confirmation :
Advanced: How can computational modeling predict mesomorphic behavior and electronic properties?
Answer:
Density Functional Theory (DFT) studies analyze:
- Conformational stability : Trans-configuration of the bicyclohexyl group minimizes steric strain, favoring liquid crystalline (LC) phases .
- Polarizability : Fluorine substituents reduce π-electron density, altering dipole alignment in LC phases. TD-DFT predicts UV-Vis absorption maxima (e.g., ~265 nm) for optoelectronic screening .
Advanced: What strategies improve yields in Pd-catalyzed cross-couplings for fluorinated biphenyl derivatives?
Answer:
- Ligand selection : Bulky ligands (e.g., XPhos) suppress β-hydride elimination, improving coupling efficiency .
- Solvent/base systems : Acetone/K₂CO₃ enhances boronic ester activation, while KI additives stabilize Pd intermediates .
- Reaction monitoring : TLC (hexane:DCM 3:1) tracks biphenyl formation, minimizing over-reaction byproducts .
Basic: How do substituents (e.g., fluorine, alkyl chains) influence physicochemical properties?
Answer:
- Fluorine : Electron-withdrawing effects increase thermal stability (TGA decomposition >250°C) and reduce dielectric anisotropy, relevant for LC applications .
- Alkyl chains : Longer chains (e.g., pentyl vs. propyl) lower melting points (ΔTm ~15°C) and stabilize smectic phases via van der Waals interactions .
Advanced: How are structural isomers differentiated when analytical data conflicts?
Answer:
- 2D NMR (NOESY/HSQC) : Identifies spatial proximity of bicyclohexyl protons to confirm trans,trans stereochemistry .
- X-ray crystallography : Resolves ambiguities in fluorine substitution patterns (e.g., 3,4-difluoro vs. 2,3-difluoro regioisomers) .
- Vibrational spectroscopy : IR/Raman distinguish C-F stretching modes (1150–1250 cm⁻¹) from alkyl C-H .
Basic: What material science applications are explored for this compound?
Answer:
- Liquid crystals : The bicyclohexyl core and fluorinated biphenyl enhance birefringence (Δn ~0.15) and voltage holding ratios in LC displays .
- OLED intermediates : Fluorine improves electron injection layers via lowered LUMO levels (-1.8 eV) .
Advanced: How does alkyl chain length modulate phase transitions in related derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
